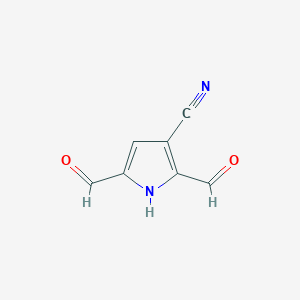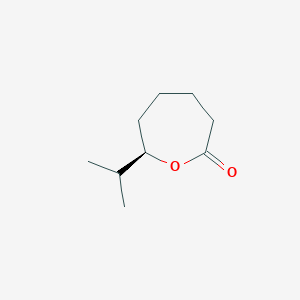
Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate, also known as carbaryl, is a widely used insecticide. It is a white crystalline solid that is soluble in water and has a wide range of applications in agriculture, forestry, and public health. Carbaryl is one of the most commonly used insecticides in the world, and its use has been the subject of much debate due to its potential impact on human health and the environment.
Wirkmechanismus
Carbaryl works by inhibiting the activity of cholinesterase, an enzyme that is essential for the proper functioning of the nervous system. By inhibiting cholinesterase, Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate disrupts the transmission of nerve impulses, leading to a range of neurological effects. The exact mechanism of action of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate is complex and is still not fully understood.
Biochemische Und Physiologische Effekte
Carbaryl has a range of biochemical and physiological effects on the body. In addition to its neurotoxic effects, Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate has been shown to affect the immune system, the liver, and the kidneys. It has also been linked to changes in hormone levels and the development of certain cancers.
Vorteile Und Einschränkungen Für Laborexperimente
Carbaryl is a widely used insecticide, and its use in laboratory experiments has several advantages. It is readily available, relatively inexpensive, and has a well-known mechanism of action. However, the use of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate in laboratory experiments is also limited by its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several areas of future research that could help to improve our understanding of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate and its effects on human health and the environment. These include:
1. Further studies on the mechanism of action of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate and its effects on the nervous system.
2. Studies on the long-term effects of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate exposure on human health, including the development of cancer and other chronic diseases.
3. Development of new insecticides that are less toxic and have a lower impact on the environment.
4. Studies on the environmental impact of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate and other insecticides, including their effects on non-target species and the ecosystem as a whole.
5. Development of new methods for detecting Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate and other insecticides in the environment, including in soil and water samples.
Conclusion
Carbaryl is a widely used insecticide that has been the subject of much scientific research. While it has several advantages for use in laboratory experiments, its potential impact on human health and the environment is a cause for concern. Further research is needed to better understand the effects of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate and to develop new insecticides that are less toxic and have a lower impact on the environment.
Synthesemethoden
Carbaryl can be synthesized by reacting methyl isocyanate with 1-naphthol in the presence of ethyl alcohol. The reaction produces Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate as the main product, along with some impurities. The synthesis of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate is a complex process that requires careful control of the reaction conditions to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
Carbaryl has been the subject of extensive scientific research due to its widespread use and potential impact on human health and the environment. Studies have shown that Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate can have a range of effects on the environment, including toxicity to aquatic organisms and birds. In addition, Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate has been shown to have neurotoxic effects on humans and animals, and it has been linked to developmental and reproductive problems in some species.
Eigenschaften
CAS-Nummer |
171860-34-7 |
|---|---|
Produktname |
Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate |
Molekularformel |
C9H15NO3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate |
InChI |
InChI=1S/C9H15NO3/c1-4-6-8(7-11)10(3)9(12)13-5-2/h4,7-8H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
WGUIIDAOZZLLOB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C)C(CC=C)C=O |
Kanonische SMILES |
CCOC(=O)N(C)C(CC=C)C=O |
Synonyme |
Carbamic acid, (1-formyl-3-butenyl)methyl-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



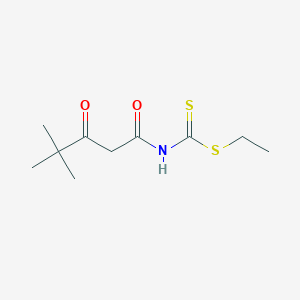
![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)
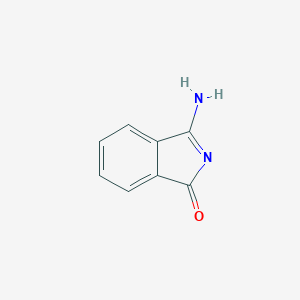

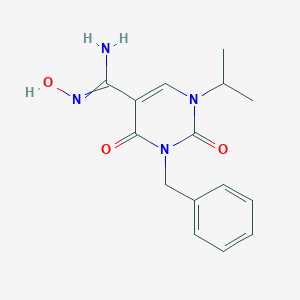
![2-[(Tribromomethyl)sulfonyl]quinoline](/img/structure/B67209.png)
